Domitroban
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115266-92-7 |
|---|---|
Molecular Formula |
C20H27NO4S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |
InChI Key |
PWTCIBWRMQFJBC-ZEMKZVSASA-N |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Other CAS No. |
115266-92-7 |
Synonyms |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origin of Product |
United States |
Domitroban As a Thromboxane A2 Receptor Antagonist: Discovery and Characterization
Historical Overview of Thromboxane (B8750289) A2 Receptor Antagonist Development
The journey to develop thromboxane A2 (TXA2) receptor antagonists began with the discovery of "rabbit aorta contracting substance" (RCS) in the 1960s and its subsequent identification as TXA2 in the 1970s. wikipedia.org Early research focused on understanding the role of TXA2 and other arachidonic acid metabolites, like slow-reacting substance of anaphylaxis (SRS-A), in conditions such as bronchial asthma. wikipedia.org
Initial efforts in the 1970s led to the synthesis of numerous compounds aimed at modulating these pathways. wikipedia.org One of the first significant breakthroughs was the discovery of compounds that could inhibit the generation of these mediators. wikipedia.org This was followed by the development of molecules that specifically targeted the TXA2 receptor, leading to the emergence of the first generation of TXA2 receptor antagonists. wikipedia.org Over the years, research has led to the development of several competitive antagonists of the TP receptor with therapeutic potential. wikipedia.org
Chemical Classification and Distinctive Structural Features of Domitroban
This compound is a synthetic organic compound. researchgate.net Its chemical structure is characterized by a core scaffold that allows it to bind effectively to the thromboxane A2 receptor. The systematic name for this compound is (Z)-7-[(1R,2S,3S,4S)-3-(phenylsulfonylamino)bicyclo[2.2.1]hept-2-yl]hept-5-enoic acid.
| Structural Feature | Description |
|---|---|
| Core Structure | Bicyclo[2.2.1]heptane |
| Key Functional Groups | Carboxylic acid, Sulfonamide |
| Stereochemistry | Specific stereoisomer with (1R,2S,3S,4S) configuration |
The presence of the bicyclo[2.2.1]heptane ring system provides a rigid framework, while the carboxylic acid and sulfonamide groups are crucial for its interaction with the receptor binding site. The specific stereochemistry of the molecule is also vital for its high-affinity binding.
Pharmacological Characterization of this compound's Antagonistic Profile
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies to determine its affinity for the thromboxane A2 receptor, the nature of its antagonism, and its potential for partial agonism.
Assessment of Competitive versus Non-Competitive Antagonism Mechanisms
The nature of a drug's antagonism is a critical aspect of its pharmacological profile. Competitive antagonists bind to the same site as the endogenous agonist and their effects can be overcome by increasing the concentration of the agonist. nih.gov Non-competitive antagonists, on the other hand, bind to a different site on the receptor, and their effects cannot be surmounted by increasing the agonist concentration.
Schild analysis is a classical pharmacological method used to differentiate between competitive and non-competitive antagonism. nih.gov This analysis involves generating dose-response curves for an agonist in the presence of increasing concentrations of an antagonist. For a competitive antagonist, the Schild plot will be linear with a slope of 1, and the x-intercept provides a measure of the antagonist's affinity (pA2 value). nih.gov Studies on other prostanoid analogues have utilized Schild analysis to confirm a competitive type of antagonism at the thromboxane receptor. nih.gov
Evaluation for Partial Agonist Activity in Isolated Preparations
A partial agonist is a compound that binds to and activates a receptor, but has only partial efficacy at the receptor relative to a full agonist. In some cases, a compound initially classified as an antagonist may exhibit weak agonist activity under certain experimental conditions.
The evaluation for partial agonist activity is often conducted in isolated tissue preparations where a physiological response, such as muscle contraction, can be measured. For instance, studies on other compounds targeting the TP receptor have used anesthetized animal models to assess their effects on physiological parameters like mean pulmonary arterial pressure. In such studies, a partial agonist would elicit a response that is lower than the maximal response produced by a full agonist and would also be capable of antagonizing the effects of the full agonist.
Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Domitroban
Identification of Key Pharmacophoric Elements for TP Receptor Antagonism
The molecular architecture of Domitroban features several key pharmacophoric elements that are crucial for its high-affinity binding and antagonism of the TP receptor. These elements have been elucidated through extensive structure-activity relationship (SAR) studies of this compound and its analogs. The primary pharmacophoric features include a rigid bicyclo[2.2.1]heptane core, a sulfonylurea moiety, and a carboxylic acid group.
The bicyclo[2.2.1]heptane skeleton serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the receptor binding pocket. This conformational rigidity is a common feature in many potent TP receptor antagonists, as it minimizes the entropic penalty upon binding.
The sulfonylurea group is a critical component for high-affinity binding. The sulfonamide nitrogen and the carbonyl oxygen of the urea can act as hydrogen bond acceptors, forming key interactions with amino acid residues within the TP receptor. Variations in the substituents on the phenyl ring of the sulfonylurea moiety can influence potency and selectivity.
The carboxylic acid at the terminus of the aliphatic chain is another essential feature. At physiological pH, this group is ionized, forming a carboxylate anion that is believed to interact with a positively charged residue, likely an arginine, in the receptor binding site. The length and geometry of the aliphatic chain connecting the carboxylic acid to the bicyclic core are also important for optimal positioning of this anionic group.
Design and Synthesis Strategies of this compound and Structurally Related Analogs
The design of this compound was guided by the known structural requirements for TP receptor antagonism, incorporating the key pharmacophoric elements identified through SAR studies of earlier antagonists. The synthesis of this compound and its analogs involves a multi-step process that strategically builds the molecule around the core bicyclo[2.2.1]heptane framework.
The synthesis of structurally related analogs for SAR studies would typically involve systematic modifications of the key pharmacophoric elements. For instance, analogs with different bicyclic scaffolds, variations in the sulfonylurea substituents, and alterations in the length and saturation of the carboxylic acid-containing side chain would be synthesized to probe the steric and electronic requirements of the TP receptor binding site.
Comparative Analysis of Potency and Selectivity with Other Thromboxane (B8750289) A2 Receptor Antagonists and Thromboxane Synthase Inhibitors
This compound's pharmacological profile is characterized by its high potency and selectivity for the TP receptor. A comparative analysis with other thromboxane A2 receptor antagonists and thromboxane synthase inhibitors highlights its standing in this therapeutic class.
Thromboxane A2 receptor antagonists, like this compound, directly block the receptor, preventing the actions of thromboxane A2. In contrast, thromboxane synthase inhibitors prevent the formation of thromboxane A2 from its precursor, prostaglandin H2.
Below is a comparative table of the reported potencies of this compound and other notable thromboxane modulators. Potency is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium inhibition constant (Ki). Lower values indicate higher potency.
| Compound | Mechanism of Action | Potency (Ki or IC50) |
| This compound | TP Receptor Antagonist | Data not available in comparative studies |
| Seratrodast | TP Receptor Antagonist | ~40 nM (IC50) |
| Terutroban | TP Receptor Antagonist | 1.3 nM (Ki) |
| Sulotroban | TP Receptor Antagonist | 0.1 - 1 µM (IC50) |
| Ozagrel | Thromboxane Synthase Inhibitor | 4.5 nM (IC50) |
| Pirmagrel | Thromboxane Synthase Inhibitor | ~50 nM (IC50) |
Note: The potency values are approximate and can vary depending on the experimental conditions and assay used.
In terms of selectivity, TP receptor antagonists like this compound are generally highly selective for the TP receptor over other prostanoid receptors. Thromboxane synthase inhibitors, on the other hand, specifically target the thromboxane synthase enzyme. The choice between a TP receptor antagonist and a thromboxane synthase inhibitor depends on the desired therapeutic outcome and the specific pathological context.
Q & A
Q. What experimental design considerations are critical when assessing Domitroban's pharmacokinetic properties in preclinical studies?
To ensure robust pharmacokinetic evaluation, prioritize:
- Dosage range selection : Use incremental doses to capture linearity/non-linearity in absorption and clearance.
- Control groups : Include vehicle controls and comparator compounds (if applicable) to isolate this compound-specific effects .
- Sampling intervals : Optimize blood/tissue sampling times based on preliminary half-life data to capture peak plasma concentrations and elimination phases .
- Analytical validation : Employ LC-MS/MS or HPLC with rigorous calibration curves to quantify this compound and metabolites accurately .
How can researchers formulate a focused research question for this compound's mechanism of action?
Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population: Specific cell lines or animal models (e.g., murine inflammation models).
- Intervention: this compound administration at defined concentrations/doses.
- Comparison: Baseline activity or existing therapeutic analogs (e.g., thromboxane receptor antagonists).
- Outcome: Quantifiable endpoints (e.g., receptor binding affinity, cytokine levels) . Ensure alignment with gaps identified in literature reviews (e.g., unexplored signaling pathways) .
Q. What methodologies are recommended for ensuring reproducibility in this compound synthesis and characterization?
Follow detailed procedural documentation :
- Synthesis protocols : Specify reaction conditions (temperature, catalysts, purity of reagents) and purification steps (e.g., column chromatography gradients) .
- Characterization : Include NMR, HRMS, and XRD data for novel derivatives; cross-reference with published spectra for known compounds .
- Batch records : Document lot numbers, storage conditions, and stability tests to mitigate variability .
Q. How should researchers design in vitro assays to evaluate this compound's receptor selectivity?
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-SQ29548 for thromboxane receptors) with increasing this compound concentrations.
- Off-target screening : Test against panels of GPCRs, kinases, and ion channels at pharmacologically relevant concentrations .
- Data normalization : Express results as % inhibition relative to controls and calculate IC₅₀ values using nonlinear regression models .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's reported efficacy across different in vivo models?
Conduct meta-analysis with the following steps:
- Data harmonization : Adjust for variables like species, dosing regimens, and disease induction methods (e.g., LPS vs. collagen-induced inflammation).
- Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., small sample sizes, lack of blinding) .
- Mechanistic reconciliation : Compare tissue-specific receptor expression or metabolic pathways (e.g., CYP450 isoforms) that may alter drug response .
Q. What statistical approaches are optimal for analyzing high-dimensional data from this compound's transcriptomic studies?
- Dimensionality reduction : Apply PCA (Principal Component Analysis) or t-SNE to identify clusters of differentially expressed genes.
- Pathway enrichment : Use tools like DAVID or GSEA to map genes to KEGG/GO terms, prioritizing pathways relevant to this compound's target (e.g., arachidonic acid metabolism) .
- Multi-omics integration : Correlate transcriptomic data with proteomic or metabolomic datasets to validate functional changes .
Q. How can interdisciplinary approaches enhance understanding of this compound's off-target effects?
Combine computational and experimental methods :
- Molecular docking : Screen this compound against structural databases (e.g., PDB) to predict interactions with non-target proteins.
- Functional validation : Use CRISPR/Cas9 knockout models to confirm suspected off-target mediators identified computationally .
- Systems pharmacology modeling : Simulate network-level impacts of this compound using platforms like Cytoscape or MATLAB .
Q. What strategies mitigate batch-to-batch variability in this compound metabolite profiling?
- Standardized protocols : Use identical LC-MS instrumentation and gradient elution conditions across batches.
- Internal standards : Spike samples with stable isotope-labeled analogs of expected metabolites (e.g., d₄-Domitroban) .
- Cross-lab validation : Share samples with collaborating labs to assess inter-laboratory reproducibility .
Q. How should researchers navigate contradictory findings in this compound's dose-response relationships?
Apply dose-response meta-regression :
- Stratify data by administration route (oral vs. intravenous) and model system (e.g., primary cells vs. cell lines).
- Test for non-monotonicity : Use spline regression to detect U-shaped or biphasic curves, which may indicate receptor desensitization .
- Mechanistic follow-up : Perform in vitro assays at conflicting doses to clarify if effects plateau or reverse at higher concentrations .
Methodological & Data Management Questions
Q. What criteria define a high-quality literature review for this compound-related research?
Follow systematic review principles :
- Search strategy : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR receptor)") across PubMed, Scopus, and Embase .
- Inclusion/exclusion : Preregister criteria (e.g., peer-reviewed studies post-2000) to minimize selection bias .
- Quality assessment : Apply tools like SYRCLE for animal studies or GRADE for clinical data .
Q. How can researchers optimize data management for this compound studies involving large-scale datasets?
Develop a FAIR-compliant (Findable, Accessible, Interoperable, Reusable) plan :
- Metadata standardization : Use ISA-Tab format to document experimental conditions and variables .
- Repository selection : Deposit raw data in domain-specific repositories (e.g., ChEMBL for compound data) with persistent identifiers (DOIs) .
- Version control : Track dataset revisions using Git or institutional platforms .
Q. What ethical considerations apply to secondary use of this compound data from prior studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
